molecular formula C36H44N18O7 B549902 Hexa-His CAS No. 64134-30-1

Hexa-His

Cat. No.: B549902
CAS No.: 64134-30-1
M. Wt: 840.9 g/mol
InChI Key: XSYUPRQVAHJETO-WPMUBMLPSA-N
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Description

Hexa-His, also known as hexa-histidine, is a peptide consisting of six histidine residues in a row. This sequence is commonly used as a tag in recombinant protein production to facilitate purification and detection. The hexa-histidine tag binds strongly to metal ions such as nickel, cobalt, and copper, making it a valuable tool in protein biochemistry .

Mechanism of Action

Histidine has several functions in the body, including making proteins, forming carnosine (a peptide important for muscle and brain tissue), making histamine (a chemical that mediates allergic reactions), bonding (chelating) of metals, helping with the repair and growth of tissue, making blood cells, and protecting nerve cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexa-His can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process involves sequential addition of protected histidine residues to a growing peptide chain anchored to a solid resin. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: In an industrial setting, hexa-histidine tags are typically introduced into proteins through genetic engineering. The DNA sequence encoding the hexa-histidine tag is inserted into the gene of interest, resulting in the expression of a recombinant protein with the hexa-histidine tag at its N- or C-terminus. This recombinant protein can then be purified using immobilized metal affinity chromatography (IMAC), which exploits the strong affinity of the hexa-histidine tag for metal ions .

Chemical Reactions Analysis

Types of Reactions: Hexa-His primarily undergoes coordination reactions with metal ions. The histidine residues in the tag have imidazole side chains that can coordinate with metal ions such as nickel, cobalt, and copper. This property is utilized in IMAC for protein purification .

Common Reagents and Conditions:

Major Products Formed: The primary product of interest is the purified recombinant protein with the hexa-histidine tag. This protein can be further used in various biochemical assays and structural studies .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N18O7/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61)/t25-,26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYUPRQVAHJETO-WPMUBMLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435849
Record name L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

840.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64134-30-1
Record name L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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